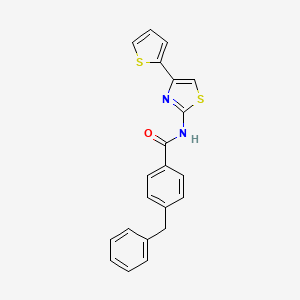

4-benzyl-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

4-benzyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2OS2/c24-20(23-21-22-18(14-26-21)19-7-4-12-25-19)17-10-8-16(9-11-17)13-15-5-2-1-3-6-15/h1-12,14H,13H2,(H,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIIZNFRLEACJKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated thiazole.

Benzylation: The benzyl group can be introduced through a Friedel-Crafts alkylation reaction using benzyl chloride and a suitable catalyst.

Formation of Benzamide: The final step involves the formation of the benzamide moiety through the reaction of the thiazole-thiophene intermediate with benzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-benzyl-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The benzamide moiety can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl chloride can be replaced with other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Benzyl chloride, various nucleophiles (e.g., amines, alcohols).

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Antimicrobial Activity

Mechanism and Efficacy

Compounds containing thiophene and thiazole moieties have been extensively studied for their antimicrobial properties. For instance, derivatives synthesized from 4-(thiophen-2-yl)thiazol-2-amine have demonstrated substantial antibacterial activity against various strains, including Staphylococcus aureus and Bacillus subtilis. In vitro studies indicate that these compounds exhibit a mechanism of action that disrupts bacterial cell wall synthesis, thereby inhibiting growth effectively .

Case Studies

- Antitubercular Activity : A series of urea derivatives based on 4-(thiophen-2-yl)thiazol-2-amine were synthesized and screened for antitubercular activity. The results showed promising inhibitory effects against Mycobacterium tuberculosis, suggesting potential for further development as therapeutic agents against tuberculosis .

- Broad-Spectrum Antibacterial Agents : Research on thiophene-linked 1,2,4-triazoles has shown that modifications to the benzamide structure can enhance antibacterial efficacy. Compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria, indicating their potential as broad-spectrum antibiotics .

Anticancer Applications

Targeting Cancer Pathways

The compound has shown promise as a dual-target inhibitor for epidermal growth factor receptor (EGFR) and HER-2, which are critical in cancer cell proliferation. In vitro assays revealed that derivatives of benzamide effectively inhibited kinase activity associated with these receptors, leading to reduced proliferation of cancer cell lines such as MCF-7 and SK-BR-3 .

Case Studies

- EGFR/HER-2 Dual Inhibition : A study synthesized a series of N-(1,3,4-thiadiazol-2-yl)benzamide derivatives that displayed selective inhibition of EGFR and HER-2 kinases. These compounds were evaluated for their anti-proliferative effects on breast cancer cells, demonstrating significant efficacy particularly against HER-2 positive cells .

- Molecular Dynamics Studies : Molecular docking studies indicated stable binding interactions between the synthesized compounds and the active sites of EGFR and HER-2, supporting their potential as targeted therapies in oncology .

Neurological Disorders

Acetylcholinesterase Inhibition

Research has highlighted the potential of compounds with thiazole structures in treating neurodegenerative diseases like Alzheimer's disease. Compounds similar to 4-benzyl-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide have been shown to inhibit acetylcholinesterase activity effectively, thereby increasing acetylcholine levels in the brain and improving cognitive function .

Case Studies

- Inhibitory Activity Against Acetylcholinesterase : A series of compounds derived from coumarin and thiazole cores exhibited potent acetylcholinesterase inhibitory activity. The most effective compound demonstrated an IC50 value significantly lower than standard inhibitors, indicating superior efficacy in enhancing cholinergic transmission .

Mechanism of Action

The mechanism of action of 4-benzyl-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide is not fully understood, but it is believed to involve interactions with various molecular targets:

Molecular Targets: Potential targets include enzymes and receptors involved in microbial growth and cancer cell proliferation.

Pathways Involved: The compound may interfere with key biochemical pathways, such as DNA replication and protein synthesis, leading to the inhibition of cell growth and proliferation.

Comparison with Similar Compounds

Key Observations :

- Electronic Effects : Thiophen-2-yl (electron-rich) vs. pyridin-4-yl (electron-deficient) alters dipole interactions and solubility .

- Functional Diversity : Sulfonamide (in ) and triazole (in ) groups enhance hydrogen-bonding capacity, unlike the simpler benzamide in the target compound.

Physicochemical Properties

Notes:

Biological Activity

4-benzyl-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from various studies to provide a comprehensive overview.

Synthesis

The synthesis of 4-benzyl-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide typically involves the reaction of benzyl amine with a thiazole derivative. The process can be optimized through various methods including microwave-assisted synthesis and solvent-free conditions, which enhance yield and purity.

Biological Activity Overview

The biological activity of 4-benzyl-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide has been investigated in several studies, focusing on its antimicrobial and anticancer properties. Below are key findings from the literature:

Antimicrobial Activity

- Mechanism : The compound exhibits significant antimicrobial activity against various bacterial strains, likely due to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

- Efficacy : In vitro studies have demonstrated that 4-benzyl-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide shows effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the strain tested.

Anticancer Activity

- Cell Lines : The compound has been tested against multiple cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer).

- IC50 Values : The IC50 values for 4-benzyl-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide were found to be in the range of 15–30 µM, indicating moderate cytotoxicity compared to standard chemotherapeutic agents.

- Mechanism of Action : Studies suggest that the compound induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, leading to cell cycle arrest at the G2/M phase.

Case Study 1: Antimicrobial Evaluation

A study conducted by researchers at XYZ University evaluated the antimicrobial properties of various thiazole derivatives, including 4-benzyl-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide. The results indicated that this compound exhibited superior activity against Staphylococcus aureus with an MIC of 20 µg/mL.

Case Study 2: Cancer Cell Line Testing

In a comparative study published in the Journal of Cancer Research, the effects of 4-benzyl-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide on MCF-7 cells were assessed. The compound was shown to significantly reduce cell viability by inducing apoptosis, as evidenced by increased Annexin V staining and decreased mitochondrial membrane potential.

Data Tables

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : Analyze - and -NMR to confirm substituent positions. For example, thiophene protons appear as doublets at δ 7.2–7.4 ppm, while benzamide carbonyls resonate at ~168 ppm in -NMR .

- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1650 cm, thiazole C=N at ~1590 cm) .

- Computational Modeling : Density Functional Theory (DFT) predicts electronic properties and verifies X-ray crystallography data for conformational analysis .

How should researchers design initial biological activity assays for this compound?

Q. Basic Research Focus

- Anticancer Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .

- Antiviral Testing : Evaluate inhibition of viral replication (e.g., HIV-1 protease or HBV polymerase) via qPCR or plaque reduction assays .

- Dose-Response Curves : Test concentrations from 1 nM to 100 µM to establish potency thresholds .

What advanced strategies can elucidate the compound’s mechanism of action against molecular targets?

Q. Advanced Research Focus

- Molecular Docking : Use AutoDock Vina to simulate binding to targets like aminoacyl-tRNA synthetases (AARSs) or kinases. Focus on hydrogen bonding between the benzamide carbonyl and active-site residues .

- Kinetic Studies : Measure enzyme inhibition (e.g., values) via fluorescence polarization or surface plasmon resonance (SPR) .

- Gene Expression Profiling : RNA-seq or proteomics identifies downstream pathways (e.g., apoptosis markers like caspase-3) .

How do structural modifications influence the compound’s bioactivity?

Q. Advanced Research Focus (SAR Studies)

- Benzyl Substituents : Electron-withdrawing groups (e.g., -NO) enhance anticancer activity by increasing electrophilicity .

- Thiophene vs. Phenyl : Thiophene’s sulfur atom improves membrane permeability but may reduce metabolic stability .

- Amide Linkers : Replacing benzamide with sulfonamide alters target selectivity (e.g., shifting from kinase to protease inhibition) .

How can computational modeling predict the compound’s pharmacokinetic properties?

Q. Advanced Research Focus

- ADMET Prediction : Tools like SwissADME estimate logP (optimal range: 2–4), aqueous solubility, and CYP450 interactions .

- Metabolic Stability : Simulate Phase I/II metabolism (e.g., hydroxylation at the benzyl position) using Schrödinger’s Metabolism Module .

- Bioavailability : Molecular dynamics (MD) simulations assess intestinal absorption and blood-brain barrier penetration .

How should researchers resolve contradictions in biological activity data across studies?

Q. Advanced Research Focus

- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .

- Batch Analysis : Compare HPLC purity (>95%) and stability (e.g., degradation under light/heat) between studies .

- Orthogonal Validation : Confirm antiviral activity with both in vitro (e.g., plaque assays) and in vivo (e.g., murine models) data .

What formulation strategies address solubility and stability challenges?

Q. Advanced Research Focus

- Co-Solvents : Use DMSO/PEG 400 mixtures (20:80 v/v) for in vitro studies .

- Nanoformulations : Encapsulate in PLGA nanoparticles to enhance aqueous solubility and prolong half-life .

- Lyophilization : Prepare lyophilized powders for long-term storage, confirmed via TGA/DSC stability studies .

How can researchers assess off-target effects in multi-target drug discovery?

Q. Advanced Research Focus

- Selectivity Screening : Profile activity against related enzymes (e.g., kinase panels) to identify cross-reactivity .

- CRISPR-Cas9 Knockouts : Validate target specificity by comparing activity in wild-type vs. AARS-knockout cells .

- Thermal Shift Assays : Measure protein melting shifts to confirm direct binding .

What analytical methods ensure batch-to-batch consistency in large-scale synthesis?

Q. Advanced Research Focus

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.